Vapor Pressure: MoF₆ Offers Significantly Higher Volatility than MoCl₅, Enabling Efficient Low-Temperature ALD/CVD
MoF₆ exhibits a vapor pressure that is approximately two orders of magnitude higher than that of the chloride analog MoCl₅ at ambient temperature, enabling superior precursor delivery in ALD and CVD processes without the need for extensive substrate heating [1][2]. While MoF₆'s vapor pressure at 25°C can be estimated from the published vapor pressure equation [3] to be approximately 300–400 mmHg, MoCl₅ has a reported vapor pressure of only 1.75 mmHg at the same temperature . This stark difference in volatility directly impacts film growth rates and process window flexibility.
| Evidence Dimension | Vapor Pressure at 25°C |
|---|---|
| Target Compound Data | Approximately 300–400 mmHg (calculated from equation log10Pmm=−2047.15/T−4.28004log10T+20.19354) |
| Comparator Or Baseline | MoCl₅: 1.75 mmHg |
| Quantified Difference | MoF₆ vapor pressure is >170 times higher than MoCl₅ |
| Conditions | 25°C (298.15 K), pure substance |
Why This Matters
Higher vapor pressure enables consistent precursor flux at lower substrate temperatures, which is critical for depositing films on temperature-sensitive materials and for achieving self-limiting ALD behavior.
- [1] Osborne, D. W., Schreiner, F., Malm, J. G., Selig, H., & Rochester, L. (1966). Heat capacity and other thermodynamic properties of MoF6 between 4° and 350°K. The Journal of Chemical Physics, 44(7), 2802-2809. https://doi.org/10.1063/1.1727128 View Source
- [2] Mane, A. U., Letourneau, S., Mandia, D. J., Liu, J., Libera, J. A., Lei, Y., Peng, Q., Graugnard, E., & Elam, J. W. (2018). Atomic layer deposition of molybdenum disulfide films using MoF6 and H2S. Journal of Vacuum Science & Technology A, 36(1), 01A125. https://doi.org/10.1116/1.5003423 View Source
- [3] Osborne, D. W., Schreiner, F., Malm, J. G., Selig, H., & Rochester, L. (1966). Heat capacity and other thermodynamic properties of MoF6 between 4° and 350°K. The Journal of Chemical Physics, 44(7), 2802-2809. https://doi.org/10.1063/1.1727128 View Source
